molecular formula C8H6BrFO2 B150886 3-Bromo-4-fluorophenylacetic Acid CAS No. 194019-11-9

3-Bromo-4-fluorophenylacetic Acid

Cat. No. B150886
M. Wt: 233.03 g/mol
InChI Key: XXFGIJYSXNXNAU-UHFFFAOYSA-N
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Patent
US08017602B2

Procedure details

A solution of (diazomethyl)trimethylsilane (12.87 mL) in diethyl ether was added to an ice-batch cooled solution of 2-(3-bromo-4-fluorophenyl)acetic acid (3 g) in dichloromethane (20 mL) and methanol (5 mL). The mixture was stirred for 10 min. and concentrated in vacuo to give methyl 2-(3-bromo-4-fluorophenyl)acetate (3.20 g) that was
Quantity
12.87 mL
Type
reactant
Reaction Step One
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Two
Quantity
5 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N+](=[CH:3][Si](C)(C)C)=[N-].[Br:8][C:9]1[CH:10]=[C:11]([CH2:16][C:17]([OH:19])=[O:18])[CH:12]=[CH:13][C:14]=1[F:15]>C(OCC)C.ClCCl.CO>[Br:8][C:9]1[CH:10]=[C:11]([CH2:16][C:17]([O:19][CH3:3])=[O:18])[CH:12]=[CH:13][C:14]=1[F:15]

Inputs

Step One
Name
Quantity
12.87 mL
Type
reactant
Smiles
[N+](=[N-])=C[Si](C)(C)C
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)OCC
Step Two
Name
Quantity
3 g
Type
reactant
Smiles
BrC=1C=C(C=CC1F)CC(=O)O
Name
Quantity
20 mL
Type
solvent
Smiles
ClCCl
Name
Quantity
5 mL
Type
solvent
Smiles
CO

Conditions

Stirring
Type
CUSTOM
Details
The mixture was stirred for 10 min.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
BrC=1C=C(C=CC1F)CC(=O)OC
Measurements
Type Value Analysis
AMOUNT: MASS 3.2 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.